4-(3-Methylthiophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Methylthiophenyl)-2-nitrophenol, 95% (4-MNP) is an organic compound with a wide range of applications in scientific research. It is a yellowish-brown solid which is soluble in many organic solvents, such as acetic acid, ethanol, and methanol. 4-MNP is widely used in synthetic organic chemistry and as a reagent in biochemical and physiological experiments. It is also used as a fluorescent dye in cell imaging and as a substrate for enzymes.
Scientific Research Applications
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent dye in cell imaging, as a substrate for enzymes, and as a reagent in biochemical and physiological experiments. It is also used in the synthesis of other organic compounds, such as 4-methylthiophenol and derivatives of 4-methylthiophenol.
Mechanism of Action
4-(3-Methylthiophenyl)-2-nitrophenol, 95% acts as a fluorescent dye in cell imaging. It is excited by ultraviolet light and emits green light, which can be used to visualize cells and other biological structures. 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is also used as a substrate for enzymes, such as cytochrome P450, which catalyze the oxidation of 4-(3-Methylthiophenyl)-2-nitrophenol, 95% to 4-methylthiophenol.
Biochemical and Physiological Effects
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce cell viability and induce apoptosis. In animal studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce blood pressure and heart rate, and to have anti-inflammatory and anti-oxidative effects.
Advantages and Limitations for Lab Experiments
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is soluble in many organic solvents. It is also relatively stable and can be stored for long periods of time. However, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should also be used in a well-ventilated area and should not be inhaled or ingested.
Future Directions
There are several potential future directions for 4-(3-Methylthiophenyl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of new applications for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, such as its use as a therapeutic agent. Additionally, further research could focus on the development of new synthesis methods for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of safer and more efficient ways to handle and store the compound.
Synthesis Methods
4-(3-Methylthiophenyl)-2-nitrophenol, 95% can be synthesized from 3-methylthiophene and 2-nitrophenol. The synthesis method involves a two-step reaction process. In the first step, 3-methylthiophene is reacted with 2-nitrophenol in the presence of a base, such as sodium carbonate, to form 4-(3-methylthiophenyl)-2-nitrophenol. In the second step, the product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNKZLZYQTVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophenyl)-2-nitrophenol |
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